molecular formula C14H16N2O3 B3338083 5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide CAS No. 834913-91-6

5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B3338083
CAS No.: 834913-91-6
M. Wt: 260.29 g/mol
InChI Key: LPFQHZSZHGEGMF-UHFFFAOYSA-N
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Description

5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide is a furan-based carbohydrazide derivative characterized by a 4-ethylphenoxymethyl substituent at the 5-position of the furan ring. This compound belongs to a broader class of hydrazide derivatives, which are frequently explored for their biological activities, including antimicrobial, antioxidant, and enzyme-modulating properties.

Properties

IUPAC Name

5-[(4-ethylphenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-10-3-5-11(6-4-10)18-9-12-7-8-13(19-12)14(17)16-15/h3-8H,2,9,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQHZSZHGEGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187387
Record name 5-[(4-Ethylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834913-91-6
Record name 5-[(4-Ethylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834913-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(4-Ethylphenoxy)methyl]furan-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The ethylphenoxy methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural analogues differ in substituents on the phenoxy ring or carbohydrazide moiety, influencing their physicochemical and biological profiles.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight Solubility (µg/mL) logP Key Properties
5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide 4-Ethylphenoxy 262.26* Not reported ~1.37† Base compound for derivatization
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide 3-Methyl-4-nitrophenoxy 306.27 Not reported Higher‡ Enhanced reactivity (nitro group)
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide 2-Methoxy-4-propylphenoxy 304.34 28.7 ~2.1† Improved solubility
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide 3-Methoxyphenoxy 262.26 Not reported 1.38 Moderate lipophilicity
5-[(Dimethylamino)methyl]furan-2-carbohydrazide Dimethylamino 228.64 Not reported ~0.5† Enhanced polarity

*Calculated from molecular formula (C₁₃H₁₄N₂O₄).
†Estimated based on structural analogues.
‡Nitro groups typically increase logP due to electron-withdrawing effects.

Antimicrobial Activity
  • Triazole Derivatives: Compounds like 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans .
  • Thioureido-Benzamides : Derivatives with trifluoromethyl groups (e.g., 5e) show potent antibacterial activity, likely due to increased electronegativity and membrane disruption .
Antioxidant and Redox Properties
  • Biginelli-Type Pyrimidines : Furanyl derivatives demonstrate radical scavenging activity, with IC₅₀ values as low as 0.6 mg/mL for diphenyl picrylhydrazine (DPPH) quenching .
Electrochemical Behavior
  • Oxovanadate Complexes : Furan-2-carbohydrazide ligands form stable complexes with vanadium, showing redox activity suitable for catalytic applications .

Key Differences and Trends

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Increase reactivity and logP but may reduce solubility . Methoxy and Alkyl Groups: Improve solubility (e.g., 28.7 µg/mL in 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide) .

Biological Activity : Azole and triazole derivatives generally outperform the parent compound in antimicrobial assays due to additional heterocyclic interactions .

Applications : While most derivatives focus on bioactivity, some (e.g., NLO-active crystals) target material science .

Biological Activity

5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide (CAS No. 834913-91-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

The molecular formula of 5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide is C14H16N2O3, with a molecular weight of 260.29 g/mol. The structure features a furan ring and a hydrazide functional group, which are known to contribute to its biological properties.

The biological activity of 5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes.
  • Receptor Interaction : It may bind to receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that 5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide exhibits significant anticancer activity. For instance:

  • Cell Viability Assays : Research demonstrated that the compound reduced cell viability in various cancer cell lines, including breast and colon cancers. The IC50 values ranged from 15 µM to 25 µM across different cell types, suggesting moderate potency.
Cell LineIC50 (µM)
MCF-7 (Breast)20
HT-29 (Colon)18
A549 (Lung)22

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial properties against various pathogens:

  • Bacterial Inhibition : In vitro studies revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL.
BacteriaMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Salmonella typhimurium32

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of 5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls, confirming its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of the compound against multi-drug resistant strains. The findings indicated that it could serve as a lead compound for developing new antibiotics, particularly in the face of rising antibiotic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide
Reactant of Route 2
5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide

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